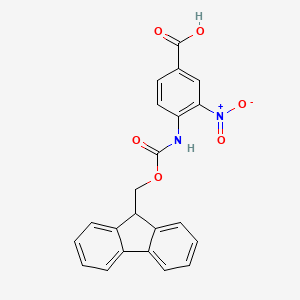
4-Chloro-3'-(trifluoromethoxy)benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3'-(trifluoromethoxy)benzophenone, also known as 4-Chloro-3'-TFMB, is an important organic compound used in scientific research and industrial applications. It is a colorless, crystalline solid with a molecular formula of C13H7ClF3O2. It is a member of the benzophenone family and is used as an effective reagent in organic synthesis. It is also used as a photoreactive intermediate in the production of organic dyes and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB has many applications in scientific research. It is used as a reagent in organic synthesis for the preparation of dyes, pharmaceuticals, and other organic compounds. It is also used as a photoreactive intermediate in the production of organic dyes and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers and other polymeric materials.
Wirkmechanismus
4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB is an electron-rich compound, meaning that it can readily accept electrons from other molecules. This property makes it useful as a reagent in organic synthesis and as a photoreactive intermediate in the production of organic dyes and pharmaceuticals. When exposed to light, the electrons in 4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB are excited, allowing them to interact with other molecules and form new compounds.
Biochemical and Physiological Effects
4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic. It has also been found to be relatively stable in aqueous solutions and is not readily degraded by enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB has several advantages for laboratory experiments. It is relatively inexpensive and readily available. It is also non-toxic and non-carcinogenic, making it safe for use in laboratories. Additionally, it is relatively stable in aqueous solutions and is not readily degraded by enzymes. However, it is important to note that 4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB is an electron-rich compound, meaning that it can readily accept electrons from other molecules. This can lead to unwanted side reactions and should be taken into consideration when conducting experiments.
Zukünftige Richtungen
Due to its electron-rich nature, 4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB has potential applications in organic synthesis and photochemistry. Further research is needed to explore the potential of 4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB as a reagent in organic synthesis. Additionally, further research is needed to explore the potential of 4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB as a photoreactive intermediate in the production of organic dyes and pharmaceuticals. Finally, further research is needed to better understand the biochemical and physiological effects of 4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB.
Synthesemethoden
4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB can be synthesized through a Friedel-Crafts alkylation reaction. The reaction requires a Friedel-Crafts catalyst, such as aluminum chloride, and an alkyl halide, such as ethyl bromide. The reaction is conducted in an inert solvent, such as dichloromethane, at a temperature of 0°C. The reaction produces 4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB as the major product and a small amount of by-products.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-11-6-4-9(5-7-11)13(19)10-2-1-3-12(8-10)20-14(16,17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVUMQKNVWDEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3'-(trifluoromethoxy)benzophenone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane](/img/structure/B6332790.png)
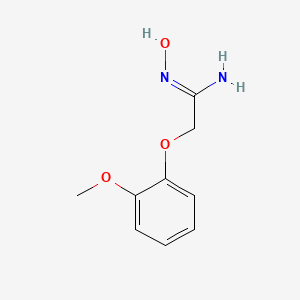
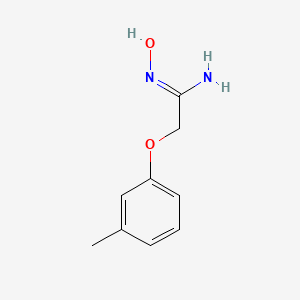
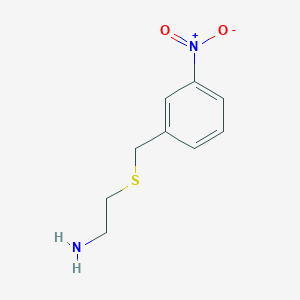


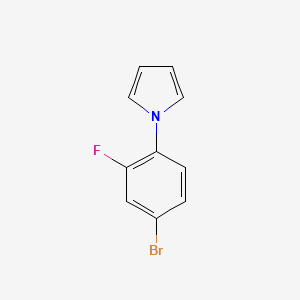

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)
